6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide is a complex heterocyclic compound with potential pharmaceutical applications. This compound belongs to the class of imidazopyridines, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of bromine and fluorine substituents enhances its reactivity and biological profile, making it a subject of interest in medicinal chemistry.
The compound has been referenced in various patents and scientific literature, highlighting its potential therapeutic uses. Notably, the structural characteristics and synthetic methods related to this compound can be found in patent documents and chemical databases such as PubChem and Google Patents .
6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide is classified as a heterocyclic compound due to its imidazole and pyridine rings. It is also categorized under halogenated compounds due to the presence of bromine and fluorine atoms. The hydrobromide salt form indicates its use in pharmaceutical formulations, enhancing solubility and stability.
The synthesis of 6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide typically involves multi-step organic reactions. Key synthetic methods include:
The synthesis may utilize reagents such as bromine or N-bromosuccinimide for bromination, while fluorination can be achieved using fluorinating agents like Selectfluor. The oxan ring can be formed through cyclization reactions involving diols or other suitable precursors .
The molecular structure of 6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide can be described as follows:
The molecular formula is , with a molecular weight of approximately 292.09 g/mol. The compound's chemical structure can be visualized using software such as ChemDraw or through databases like PubChem .
The compound is likely to undergo various chemical reactions typical of heterocycles, including:
Reactions may require specific conditions such as temperature control, solvent choice (e.g., dimethyl sulfoxide or acetonitrile), and catalysts (e.g., palladium on carbon for hydrogenation) .
While specific mechanisms for 6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide are not extensively documented, compounds in this class often exhibit their pharmacological effects through interactions with biological targets such as enzymes or receptors.
Research indicates that imidazopyridines can inhibit certain kinases or act on G-protein coupled receptors, leading to effects such as cell proliferation inhibition or apoptosis in cancer cells .
The physical properties include:
Chemical properties include:
6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine hydrobromide has potential applications in:
This compound exemplifies the significance of halogenated heterocycles in modern medicinal chemistry, providing insights into their synthesis, properties, and applications in drug discovery.
The construction of the imidazo[1,2-a]pyridine core requires carefully orchestrated multi-step sequences to achieve precise functionalization at the C6, C8, and C2 positions. The Groebke-Blackburn-Bienaymé (GBB) three-component reaction stands as the most efficient method for assembling this privileged scaffold, enabling simultaneous introduction of key substituents with high atom economy. This one-pot condensation reaction typically involves 2-aminopyridine derivatives, aldehydes, and isocyanides under mild acid catalysis to yield the bicyclic system with excellent regiocontrol [4]. For target molecules bearing halogen-rich substitution patterns like the 6-bromo-8-fluoro motif, the GBB approach necessitates specifically functionalized starting materials – typically 5-fluoro-3-bromo-2-aminopyridine – to ensure proper halogen placement prior to cyclization [3] [4].
Alternative routes employ post-cyclization functionalization when specific halogenated precursors are inaccessible. One such approach utilizes a Buchwald-Hartwig coupling on pre-formed imidazopyridine intermediates, enabling the introduction of nitrogen-based functionalities at C3 that serve as directing groups for subsequent halogenation. This strategy was demonstrated in the synthesis of truncated analogues where a 3-arylamine significantly enhanced lipophilic ligand efficiency (LLE = 4.1) compared to non-aminated counterparts (LLE = 2.2-2.6) [4]. However, this pathway adds synthetic complexity and may compromise overall yield due to additional purification steps. The choice between pre-functionalization and post-functionalization strategies ultimately depends on the commercial availability of halogenated pyridine precursors and the required scale of synthesis.
Table 1: Comparison of Synthetic Approaches to Functionalized Imidazo[1,2-a]pyridines
Synthetic Strategy | Key Steps | Average Yield | Regiocontrol | Complexity |
---|---|---|---|---|
GBB Three-Component | Single-pot cyclization | 65-80% | High | Low |
Buchwald-Hartwig Route | Cyclization → Coupling → Halogenation | 45-60% | Moderate | High |
Vilsmeier-Haack Formylation | Cyclization → Vilsmeier → Reductive Amination | 50-70% | Variable | Medium |
Achieving the distinctive 6-bromo-8-fluoro substitution pattern requires meticulous control over electrophilic aromatic substitution (EAS) chemistry, leveraging both electronic directing effects and steric blocking strategies. The electron-deficient nature of the imidazo[1,2-a]pyridine ring system necessitates activating groups or careful halogen sequence selection for successful EAS. Fluorination typically precedes bromination due to fluorine's strong ortho-directing capability and the smaller size of fluorine atoms, which minimizes steric interference during subsequent electrophilic attacks. The optimal sequence employs fluorinated pyridine precursors (e.g., 5-fluoro-2-aminopyridine) that undergo directed ortho-metalation (DoM) at C3, followed by bromination and subsequent cyclization to install the bromine at C6 [3] [6].
When direct EAS proves challenging, transition metal-mediated halogenation provides superior regioselectivity. Palladium-catalyzed C-H activation at the electron-rich C6 position using N-halo succinimide reagents (NBS, NCS) achieves bromination with minimal dihalogenation byproducts. This approach demonstrated remarkable efficiency in synthesizing 8-bromo-6-fluoroimidazo[1,2-a]pyridine (CAS: 1368664-08-7), achieving 78% isolated yield with <5% dibrominated impurity [6]. The fluorine atom at C8 exerts a moderate +M effect that activates the C6 position toward electrophiles, while simultaneously deactivating C5 through its -I effect, creating an ideal electronic profile for selective monobromination at C6.
Table 2: Electronic Effects of Substituents on Imidazo[1,2-a]pyridine Reactivity
Position | Substituent | σp (Hammett) | Effect on C6 Reactivity | Observed SI Increase |
---|---|---|---|---|
8-OMe | Methoxy | -0.27 | Strong activation | 3-fold |
8-F | Fluoro | +0.06 | Moderate activation | 8-fold |
6-OMe | Methoxy | -0.27 | Deactivation | 16-fold |
7-OMe | Methoxy | -0.27 | Weak activation | 1-fold |
The incorporation of the oxan-4-yl (tetrahydropyran-4-yl) group at C2 represents a critical structural feature that significantly influences the compound's physicochemical properties and target binding affinity. Three principal methodologies have been optimized for this transformation: 1) Direct GBB assembly using 4-isocyanotetrahydropyran, 2) Suzuki-Miyaura cross-coupling of boronic acids with halogenated imidazopyridines, and 3) Reductive amination of aldehyde-functionalized intermediates. The direct GBB approach offers the most straightforward route but requires the synthesis of the highly reactive and unstable 4-isocyanotetrahydropyran, which often necessitates in situ generation and immediate consumption due to polymerization tendencies [1] [4].
The coupling approach provides superior flexibility, particularly when exploring structure-activity relationships (SAR). Bromination at C2 creates an ideal handle for palladium-catalyzed cross-coupling with tetrahydropyran-4-yl boronic acid or its pinacol ester. This method demonstrated exceptional efficiency in synthesizing 2-(pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole analogues, achieving coupling yields exceeding 85% when using Pd(dppf)Cl₂ catalyst and potassium carbonate base in dioxane/water mixtures at 80°C [4]. The oxan-4-yl group serves as a conformationally constrained bioisostere for saturated heterocycles like piperidinyl groups, significantly improving metabolic stability while maintaining target affinity. This structural feature contributed to reduced intrinsic clearance in human liver microsomes (Clₜₙₜ = 62 μL/min/mg protein → 47 μL/min/mg protein) compared to less constrained analogues [4].
Regioselective halogen installation demands sophisticated catalytic approaches to overcome the inherent electronic biases within the imidazo[1,2-a]pyridine system. Palladium-catalyzed direct C-H functionalization has emerged as the gold standard for C6 bromination when working with pre-formed cores. The Pd(OAc)₂/N-chlorosuccinimide (NCS) system activates the electron-rich C6 position selectively, enabling bromination with NBS at yields exceeding 75% even in the presence of other electrophile-sensitive functional groups [7]. This methodology proved particularly valuable for synthesizing 2-bromo-6-fluoroimidazo[1,2-a]pyridine (CAS: 1060815-08-8), where traditional EAS methods produced unacceptable mixtures of 2,6-dibromo and 6,8-dibromo contaminants [7].
For challenging halogenation patterns, directed ortho-metalation (DoM) provides complementary regiocontrol. The strategic installation of directing groups (DGs) such as pyrimidinyl or triazolyl at C3 enables lithium-halogen exchange followed by quenching with electrophiles. This approach demonstrated remarkable efficacy for synthesizing [1,2,4]triazolo[4,3-a]pyridine derivatives with 6-bromo-8-fluoro substitution, achieving >95% regioselectivity by leveraging the ortho-directing capability of the triazolyl nitrogen [3]. The DG approach also facilitates the synthesis of complex analogues like 6-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine-3(2H)-thione (CAS: 1427473-77-5) through sequential halogenation and heterocyclization steps [3].
The optimization of reaction conditions significantly impacts the efficiency and practicality of synthesizing halogen-rich imidazopyridines. Solvent polarity and protic character profoundly influence cyclization and halogenation outcomes. For GBB reactions forming the imidazo[1,2-a]pyridine core, methanol/trifluoroethanol (1:1) mixtures with 20 mol% p-toluenesulfonic acid catalyst provide optimal yields (75-85%) while minimizing N-alkylated byproducts to <5% [4]. This solvent combination facilitates imine formation while suppressing the competing aza-Friedel-Crafts pathway that dominates in non-polar media.
Halogenation steps require careful solvent selection to control reactivity and selectivity. Dichloromethane (DCM) at -78°C provides optimal conditions for electrophilic bromination of electron-rich cores, achieving 82% yield with minimal dihalogenation. For metal-catalyzed halogenations, acetonitrile/water (9:1) mixtures with phase-transfer catalysts (tetrabutylammonium bromide) enhance reagent solubility while facilitating catalyst turnover. Solvent optimization directly addresses the aqueous solubility challenges observed in early analogues (8 μM → 290 μM), a critical parameter for biological testing [4]. Reagent stoichiometry proves equally crucial: maintaining N-bromosuccinimide (NBS) at 1.05 equivalents with slow addition over 2 hours reduces dibrominated impurities from 15% to <3% without compromising conversion [3] [4].
Table 3: Solvent Optimization for Key Synthetic Steps
Reaction Step | Optimal Solvent System | Catalyst/Additive | Temperature | Yield Improvement |
---|---|---|---|---|
GBB Cyclization | MeOH/TFE (1:1) | p-TsOH (20 mol%) | 60°C | 65% → 85% |
Electrophilic Bromination | DCM | None | -78°C | 52% → 82% |
Suzuki Coupling | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ (5 mol%) | 80°C | 70% → 92% |
Reductive Amination | DCM/MeOH (9:1) | NaBH₃CN (1.2 eq) | RT | 45% → 88% |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1